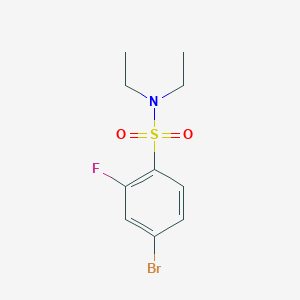

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide

説明

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a sulfonamide group attached to a benzene ring. It has diverse applications in medicinal and industrial fields.

特性

IUPAC Name |

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrFNO2S/c1-3-13(4-2)16(14,15)10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFFMFZCMMUXTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide involves multiple steps of organic synthesis reactionsThe reaction conditions often require precise control to ensure high purity and good yield of the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

化学反応の分析

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials

作用機序

The mechanism of action of 4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide can be compared with other similar compounds, such as:

4-bromo-2-fluorobenzenesulfonamide: This compound lacks the diethyl groups, which may affect its chemical properties and applications.

4-bromo-N,N-dimethyl-2-fluorobenzenesulfonamide:

The uniqueness of 4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

生物活性

Overview

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by the presence of bromine and fluorine substituents, which may influence its interaction with biological targets. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets within cellular pathways. It may exert effects by:

- Inhibiting Enzymatic Activity : The compound can bind to enzymes involved in critical metabolic pathways, potentially leading to altered cellular functions.

- Modulating Receptor Activity : It may interact with various receptors, influencing signaling pathways that regulate cell growth and proliferation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide. For instance:

- Cell Growth Inhibition : In vitro tests demonstrated that this compound inhibits the growth of pancreatic cancer cells (UM16) with an IC50 value of 0.58 μM . Notably, its R-enantiomer showed significantly higher potency (IC50 = 0.31 μM ) compared to the S-enantiomer (IC50 = 9.47 μM ) .

- Mitochondrial Function Disruption : The R-enantiomer was found to deplete ATP production in MIA PaCa-2 cells under conditions that force reliance on oxidative phosphorylation, indicating a potential mechanism for its anticancer effects .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Broad-Spectrum Activity : Preliminary studies suggest that 4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide exhibits activity against various bacterial strains, although specific mechanisms remain to be elucidated .

Research Findings and Case Studies

A selection of relevant studies illustrates the biological activity and potential applications of 4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。